Natriumtetraborat-Pentahydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

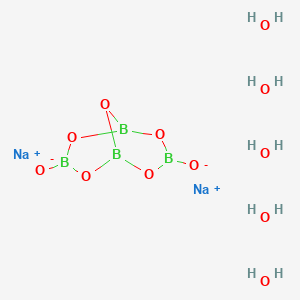

Sodium tetraborate pentahydrate, commonly known as borax pentahydrate, is a chemical compound with the formula Na₂B₄O₇·5H₂O. It appears as a white crystalline powder and is known for its solubility in water and glycerin. This compound is widely used in various industrial and household applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

It has been shown to have anti-leukemic effects, suggesting that it may target certain cells or proteins involved in leukemia .

Mode of Action

It has been suggested that it may induce apoptosis, a form of programmed cell death, in certain cancer cells . This could be due to its interaction with cellular targets, leading to changes in cell function and ultimately cell death.

Biochemical Pathways

Borax pentahydrate appears to affect the apoptosis pathway in cancer cells. It has been shown to increase the Bax/Bcl-2 ratio in acute promyelocytic leukemia cells, which is associated with the induction of apoptosis . This suggests that borax pentahydrate may exert its effects by modulating this pathway.

Pharmacokinetics

Over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route .

Result of Action

The result of borax pentahydrate’s action is the induction of apoptosis in certain cancer cells. In a study on acute promyelocytic leukemia cells, treatment with borax pentahydrate significantly increased apoptotic cell death compared to non-treated control cells .

Action Environment

The action of borax pentahydrate can be influenced by environmental factors. For example, it has been suggested that borax pentahydrate may be less hygroscopic and have a higher boron content per unit mass compared to borax decahydrate, which could influence its stability and efficacy . Additionally, atmospheric emissions of borates and boric acid in a particulate or vapour form occur as a result of volatilization of boric acid from the sea, volcanic activity, mining operations, glass and ceramic manufacturing, the application of agricultural chemicals, and coal-fired power plants .

Biochemische Analyse

Biochemical Properties

Sodium tetraborate pentahydrate is hydrolyzed in water to form undissociated boric acid This property allows it to participate in biochemical reactions involving boric acid

Cellular Effects

Sodium tetraborate pentahydrate can cause irritation to the respiratory tract when inhaled This suggests that it may have effects on the cells of the respiratory tract

Molecular Mechanism

Since it is hydrolyzed to form boric acid in water , it may exert its effects through the actions of boric acid

Temporal Effects in Laboratory Settings

It is known that sodium tetraborate pentahydrate can cause irritation to the respiratory tract in volunteers from a concentration of 10 mg/m3 .

Dosage Effects in Animal Models

It is known that boric acid, which sodium tetraborate pentahydrate is hydrolyzed to form, can cause developmental toxicity in rats and mice .

Metabolic Pathways

Since it is hydrolyzed to form boric acid in water , it may be involved in the same metabolic pathways as boric acid.

Transport and Distribution

Since it is hydrolyzed to form boric acid in water , it may be transported and distributed in the same manner as boric acid.

Subcellular Localization

Since it is hydrolyzed to form boric acid in water , it may be localized in the same subcellular compartments as boric acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form sodium tetraborate pentahydrate .

Industrial Production Methods: In industrial settings, sodium tetraborate pentahydrate is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.

Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.

Water: Used for hydrolysis to form an alkaline solution.

Major Products Formed:

Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.

Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.

Vergleich Mit ähnlichen Verbindungen

Sodium tetraborate pentahydrate is similar to other borate compounds such as:

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O):

Anhydrous Sodium Tetraborate (Na₂B₄O₇): This form lacks water of crystallization and is used in high-temperature applications.

Sodium Metaborate (NaBO₂): Another borate compound with different chemical properties and applications.

Sodium tetraborate pentahydrate is unique due to its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer |

12179-04-3 |

|---|---|

Molekularformel |

B4H10Na2O12 |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |

InChI |

InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |

InChI-Schlüssel |

QZSYXKPOZFXCDM-UHFFFAOYSA-N |

SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |

Kanonische SMILES |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |

Physikalische Beschreibung |

Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)